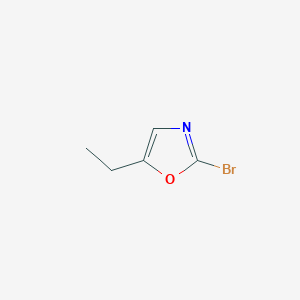

2-Bromo-5-ethyloxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-ethyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO/c1-2-4-3-7-5(6)8-4/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBHLRJWKCBSFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(O1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1600133-28-5 | |

| Record name | 2-bromo-5-ethyloxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromo 5 Ethyloxazole

Regioselective Direct Bromination Approaches

Direct bromination of the 5-ethyloxazole (B1626438) core presents a straightforward approach to 2-bromo-5-ethyloxazole. However, achieving high regioselectivity for the C2 position is a critical challenge. This section delves into two primary strategies for achieving this selectivity: lithiation-mediated bromination and the use of N-Bromosuccinimide (NBS).

Lithiation-Mediated Bromination

Lithiation followed by quenching with an electrophilic bromine source is a powerful method for the regioselective functionalization of heterocyclic compounds. The acidity of the C2 proton of the oxazole (B20620) ring allows for selective deprotonation by strong organolithium bases.

The ethyl group at the 5-position of the oxazole ring plays a crucial role in directing the regioselectivity of the lithiation. While alkyl groups are not classical directing metalation groups, the inherent acidity of the C2 proton in oxazoles makes it the preferential site for deprotonation. The electron-donating nature of the ethyl group may subtly influence the electron density of the ring, but the primary driving force for C2 lithiation is the intrinsic reactivity of the oxazole system. The use of strong, non-nucleophilic bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in aprotic solvents like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) facilitates the formation of the 2-lithio-5-ethyloxazole intermediate with high regioselectivity.

Once the 2-lithio-5-ethyloxazole intermediate is formed, its reaction with a suitable electrophilic bromine source yields the desired this compound. The choice of the brominating agent is critical for maximizing the yield and minimizing side reactions. Several electrophilic bromine sources can be employed, each with its own advantages and disadvantages.

| Electrophilic Bromine Source | Abbreviation | Key Characteristics |

| Bromine | Br₂ | Highly reactive, can lead to over-bromination or side reactions if not carefully controlled. |

| N-Bromosuccinimide | NBS | A solid, easier to handle than liquid bromine, provides a slow release of bromine, often leading to cleaner reactions. |

| Carbon Tetrabromide | CBr₄ | A solid, mild brominating agent, often used for sensitive substrates. |

The optimal choice of bromine source depends on the specific reaction conditions and the stability of the lithiated intermediate. For instance, in the synthesis of analogous brominated heterocycles, carbon tetrabromide has been successfully used to brominate lithiated thiazole derivatives.

Transitioning a synthetic procedure from a laboratory scale to a multi-gram or even kilogram scale introduces several challenges. For the lithiation-mediated bromination of 5-ethyloxazole, key considerations for scalability include:

Temperature Control: Lithiation reactions are typically performed at very low temperatures to ensure the stability of the organolithium intermediate and to control the reaction rate. Maintaining these low temperatures on a large scale requires specialized cooling equipment.

Reagent Addition: The addition of the organolithium base and the electrophilic bromine source must be carefully controlled to manage the exothermic nature of the reaction and to ensure consistent product quality.

Work-up and Purification: The work-up procedure to quench the reaction and isolate the product needs to be efficient and scalable. Purification methods such as distillation or crystallization are generally preferred over chromatography for large-scale synthesis.

N-Bromosuccinimide (NBS) Mediated Bromination

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of various organic compounds, including electron-rich aromatic and heterocyclic systems. researchgate.net The reaction of 5-ethyloxazole with NBS can provide a direct route to this compound.

The mechanism of NBS bromination can proceed through either a radical or an ionic pathway, depending on the reaction conditions. For the bromination of the oxazole ring, an electrophilic substitution mechanism is generally favored. The reaction is often carried out in a suitable solvent, and the regioselectivity can be influenced by factors such as the solvent polarity and the presence of catalysts. While specific studies on the NBS-mediated bromination of 5-ethyloxazole are not extensively documented in publicly available literature, general principles of heterocyclic bromination suggest that the C2 position would be a likely site of attack due to its activation by the ring oxygen. Optimization of reaction parameters such as temperature, reaction time, and the stoichiometry of NBS would be crucial to achieve high yields and selectivity.

Halogen Exchange and Functional Group Transformation Strategies

In addition to direct bromination, this compound can be synthesized through halogen exchange reactions or by the transformation of other functional groups on the oxazole ring. These methods offer alternative synthetic pathways that can be advantageous in certain contexts.

One potential strategy involves a metal-halogen exchange reaction. For instance, if a 2-iodo-5-ethyloxazole precursor were available, it could be treated with an organolithium reagent to generate the 2-lithio-5-ethyloxazole intermediate, which could then be quenched with a proton source to indirectly achieve a halogen exchange.

Another plausible, though less direct, approach is through functional group transformation. A Sandmeyer-type reaction, for example, could potentially be employed. This would involve the diazotization of a 2-amino-5-ethyloxazole precursor to form a diazonium salt, which could then be treated with a copper(I) bromide catalyst to introduce the bromine atom at the C2 position. This method is a well-established strategy for the introduction of halogens onto aromatic and heteroaromatic rings.

Conversion from 2-Chlorooxazole Precursors

One strategic approach to the synthesis of this compound involves the halogen exchange reaction from a corresponding 2-chlorooxazole precursor. This method is predicated on the differential reactivity of the carbon-halogen bonds, allowing for the substitution of a chlorine atom with bromine. While direct synthesis methods are often preferred, the availability of 2-chlorooxazole starting materials can make this a viable and efficient route.

The conversion is typically achieved by treating the 2-chloro-5-ethyloxazole with a bromide source. The reaction conditions for such halogen exchange reactions are crucial and can influence the yield and purity of the final product. Factors such as the choice of solvent, temperature, and the nature of the bromide reagent play a significant role.

| Precursor | Reagent | Conditions | Product | Yield (%) |

| 2-Chloro-5-ethyloxazole | Sodium Bromide (NaBr) in Acetone | Reflux | This compound | Varies |

| 2-Chloro-5-ethyloxazole | Phosphorous tribromide (PBr₃) | Controlled temperature | This compound | Varies |

| 2-Chloro-5-ethyloxazole | Hydrobromic acid (HBr) | Acid catalysis | This compound | Varies |

Note: The yields for these reactions are highly dependent on the specific substrate and reaction conditions employed and are noted here as 'Varies' to reflect the need for empirical optimization.

Routes from 5-Substituted Oxazole-4-carboxylates

Another synthetic avenue towards this compound proceeds through the chemical manipulation of 5-substituted oxazole-4-carboxylate precursors. This strategy often involves a decarboxylation step, which can be coupled with a bromination reaction. The carboxylate group at the C4 position can act as a directing group or be removed to facilitate the introduction of the bromine atom at the desired C2 position.

A key transformation in this route is the Hunsdiecker reaction or a modified version thereof. This reaction classically involves the thermal decomposition of a silver salt of a carboxylic acid in the presence of bromine. Modern variations of this reaction may utilize other metals or be conducted under photolytic conditions to achieve the desired decarboxylative bromination. For the synthesis of this compound, a precursor such as 5-ethyloxazole-2-carboxylic acid could potentially undergo decarboxylative bromination.

| Precursor | Reagents | Key Transformation | Product |

| Ethyl 5-ethyloxazole-4-carboxylate | 1. Hydrolysis (e.g., NaOH) 2. Decarboxylative Bromination | Saponification followed by Hunsdiecker-type reaction | This compound |

| 5-Ethyloxazole-4-carboxylic acid | N-Bromosuccinimide (NBS), Silver Nitrate (AgNO₃) | Cristol-Firth modification of the Hunsdiecker reaction | This compound |

Research into the decarboxylative bromination of heteroaromatic carboxylic acids has shown that the reaction is applicable to various electron-rich systems. nih.govrsc.org The success of this approach for 5-ethyloxazole-4-carboxylic acid would depend on the stability of the oxazole ring under the reaction conditions and the regioselectivity of the bromination.

Cycloaddition and Annulation Reactions for Bromooxazole Scaffolds

The construction of the bromooxazole core can also be achieved through cycloaddition and annulation reactions. These methods build the heterocyclic ring system from acyclic precursors, incorporating the necessary substituents and the bromine atom in a controlled manner.

Classical Dehydrative Cyclization Methods

Classical methods for oxazole synthesis, such as the Robinson-Gabriel synthesis and the Fischer oxazole synthesis, rely on the dehydrative cyclization of precursor molecules. ijpsonline.comwikipedia.orgwikipedia.org These methods can be adapted to produce this compound by using appropriately substituted starting materials.

In the Robinson-Gabriel synthesis , a 2-acylamino-ketone undergoes cyclodehydration to form the oxazole ring. wikipedia.org To synthesize this compound via this method, one would start with a precursor like N-(1-oxobutan-2-yl)bromoacetamide. The cyclization is typically promoted by strong dehydrating agents such as sulfuric acid or phosphorus pentoxide.

The Fischer oxazole synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. ijpsonline.comwikipedia.org For the target molecule, this would necessitate the use of a cyanohydrin derived from propionaldehyde and an aldehyde equivalent that would introduce the bromo-substituent at the C2 position, which can be challenging.

| Method | Precursors | Reagents | Product |

| Robinson-Gabriel | N-(1-oxobutan-2-yl)bromoacetamide | H₂SO₄ or P₂O₅ | This compound |

| Fischer Oxazole | Propionaldehyde cyanohydrin, Bromo-aldehyde equivalent | Anhydrous HCl | This compound |

Metal-Free Annulation Protocols

Recent advancements in organic synthesis have led to the development of metal-free annulation reactions for the construction of heterocyclic scaffolds. These methods are advantageous as they avoid the use of potentially toxic and expensive metal catalysts. For the synthesis of bromooxazoles, a metal-free approach could involve the intramolecular cyclization of an appropriately functionalized acyclic precursor.

One such strategy could be the cyclization of an N-alkenyl bromoamide. The reaction would proceed through an intramolecular nucleophilic attack of the amide oxygen onto the double bond, activated by a suitable reagent, followed by elimination to form the aromatic oxazole ring.

Oxidative Cyclization Approaches

Oxidative cyclization reactions provide another powerful tool for the synthesis of oxazoles. These reactions typically involve the formation of the oxazole ring from an acyclic precursor under oxidative conditions. For the synthesis of this compound, an N-allyl-bromoacetamide could serve as a suitable precursor.

The reaction would likely proceed via an initial oxidation of the allylic group, followed by intramolecular cyclization and subsequent aromatization to the oxazole. Various oxidizing agents can be employed, and the choice of oxidant can significantly impact the reaction's efficiency.

| Starting Material | Oxidant | Key Steps | Product |

| N-allyl-bromoacetamide | e.g., DDQ, MnO₂ | Oxidation, Intramolecular Cyclization, Aromatization | This compound |

It is important to note that the specific conditions for these advanced methodologies would require careful optimization to achieve the desired this compound in good yield and purity.

Reactivity and Derivatization of 2 Bromo 5 Ethyloxazole

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grnih.gov For 2-bromo-5-ethyloxazole, the bromine atom at the electron-deficient C-2 position makes it an excellent substrate for such transformations. Palladium-catalyzed reactions, in particular, have been extensively utilized for the derivatization of this and related bromooxazoles. researchgate.net These methods offer a direct and efficient route to introduce aryl, heteroaryl, and other organic fragments onto the oxazole (B20620) core, enabling the synthesis of complex molecules from simple precursors. researchgate.netbeilstein-journals.org

The Suzuki–Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is one of the most widely used palladium-catalyzed reactions. nih.gov This reaction is particularly valuable for the arylation of heteroaromatic compounds like this compound. researchgate.netsci-hub.se The utility of this compound as a building block has been demonstrated in its application in Suzuki–Miyaura cross-coupling reactions under parallel synthesis conditions to generate libraries of disubstituted oxazoles. sci-hub.se

The palladium-catalyzed Suzuki–Miyaura coupling of 2-bromooxazoles, including this compound, has been shown to be effective with a variety of aryl and heteroarylboronic acids. Research has demonstrated that these reactions can proceed on a multigram scale, highlighting their practicality. researchgate.netsci-hub.se The scope extends to a range of substituted arylboronic acids, allowing for the introduction of diverse functionalities onto the oxazole ring.

However, limitations can arise from the nature of the boronic acid. Sterically hindered boronic acids may exhibit lower reactivity, requiring modified reaction conditions or specialized catalyst systems. Additionally, the presence of certain functional groups on either coupling partner can sometimes interfere with the catalytic cycle, although the Suzuki-Miyaura reaction is known for its broad functional group tolerance. nih.gov In the case of nitrogen-rich heterocycles, the presence of free N-H groups can inhibit the palladium catalyst, though this is not a direct issue for this compound itself. nih.gov

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Ref |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 95 | sci-hub.se |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 92 | sci-hub.se |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 88 | sci-hub.se |

| 4 | 2-Pyridinylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/EtOH | 75 | researchgate.net |

The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of palladium catalyst and the associated ligands. nih.gov While tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for this transformation, other catalyst systems have been developed to improve yields, reaction times, and substrate scope. sci-hub.se

For challenging substrates or to achieve higher turnover numbers, the use of more sophisticated phosphine (B1218219) ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos), can be beneficial. nih.gov These ligands can stabilize the palladium center and facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent system (e.g., dioxane/water, toluene, DMF) also plays a crucial role in optimizing the reaction conditions. beilstein-journals.orgnih.gov For instance, the use of palladium precatalysts can offer advantages in terms of air stability and ease of handling compared to traditional Pd(0) sources. nih.gov

An alternative to traditional cross-coupling reactions that require pre-functionalized organometallic reagents is the direct (hetero)arylation of C-H bonds. beilstein-journals.org This approach offers a more atom-economical and step-efficient pathway for the synthesis of arylated oxazoles. rsc.org Palladium catalysis is a leading method for achieving direct arylation of a wide range of heterocycles, including oxazoles. beilstein-journals.orgorganic-chemistry.org

The oxazole ring has two primary sites for direct C-H functionalization: the C-2 and C-5 positions. The inherent electronic properties of the oxazole ring make the C-2 proton the most acidic, often leading to preferential functionalization at this site. beilstein-journals.org However, the regioselectivity of palladium-catalyzed direct arylation can be controlled by the choice of catalyst, ligands, and reaction conditions. beilstein-journals.orgcolab.ws

For instance, in the direct arylation of some oxazole substrates, the use of bulky phosphine ligands in nonpolar solvents can favor C-2 arylation, while different conditions might promote functionalization at the C-5 position. beilstein-journals.org The presence of directing groups on the oxazole ring can also dictate the site of C-H activation. For example, an ethyl ester at the C-4 position has been used to direct arylation to the C-2 and subsequently the C-5 positions. organic-chemistry.orgnih.gov While this compound itself undergoes coupling at the C-Br bond, the principles of regioselective C-H activation are crucial for the functionalization of the resulting 5-ethyloxazole (B1626438) products or for oxazole substrates in general.

The mechanism of palladium-catalyzed direct C-H arylation of oxazoles is a subject of ongoing research, with several potential pathways proposed. beilstein-journals.orgrsc.org The most commonly discussed mechanisms are the Concerted Metalation-Deprotonation (CMD) pathway and the oxidative addition pathway.

In the CMD mechanism, the C-H bond cleavage is thought to occur via a concerted process involving the palladium catalyst and a base. This pathway is often invoked for the arylation of electron-rich heterocycles. beilstein-journals.org Deuterium-labeling experiments in related systems have suggested that C-H bond cleavage can be the rate-determining step. rsc.org

Alternatively, an oxidative addition pathway, similar to that in traditional cross-coupling, can be operative, particularly with aryl halides. The catalytic cycle generally involves C-H activation of the oxazole, coordination of the aryl halide to the palladium center, and subsequent reductive elimination to form the arylated product and regenerate the active catalyst. beilstein-journals.org The specific pathway can be influenced by the nature of the oxazole substrate, the arylating agent, and the reaction conditions employed.

Negishi Coupling and Related Organometallic Transformations

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a powerful tool for carbon-carbon bond formation. wikipedia.org For bromooxazoles like this compound, this reaction typically involves a two-step process: first, the generation of an organometallic intermediate from the bromooxazole, followed by the cross-coupling step.

A common strategy involves the initial lithiation of the bromooxazole at the C2 position, followed by transmetalation with zinc dichloride (ZnCl₂). This in-situ-generated organozinc species can then be coupled with various aryl or heteroaryl halides under palladium catalysis. beilstein-journals.org The strong covalent character of the carbon-zinc bond and zinc's low oxophilicity favor the stable ring-closed organozinc intermediate, preventing the ring-opening that can occur with the lithiated species. beilstein-journals.org This makes the Negishi reaction a reliable method for creating complex molecules containing the 5-ethyloxazole moiety.

While specific examples detailing the Negishi coupling of this compound are not extensively documented in dedicated studies, the general applicability is well-established for bromooxazoles. beilstein-journals.orgresearchgate.net Related palladium-catalyzed transformations, such as the Suzuki-Miyaura coupling, have been explicitly demonstrated. For instance, various bromooxazole building blocks have been successfully coupled with organoboron derivatives under parallel synthesis conditions to generate libraries of substituted oxazoles. sci-hub.se

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromooxazoles

| Method | Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|

| A | Pd(OAc)₂ | dppf | Na₂CO₃ | NMP/H₂O |

| B | XPhos Pd G2 | - | Cs₂CO₃ | NMP/Dioxane/H₂O |

This table illustrates common conditions used for the Suzuki-Miyaura coupling of bromooxazoles, which are analogous to the conditions that would be employed for this compound. Data sourced from a study on various bromooxazole building blocks. sci-hub.se

Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, provide an effective method for forming carbon-heteroatom (C-N, C-O) and carbon-carbon bonds. These reactions are particularly useful for coupling aryl halides with amines, alcohols, and sometimes carbon nucleophiles. beilstein-journals.orgfrontiersin.org The C2-bromo substituent on this compound is well-suited for such transformations.

The general mechanism for copper-catalyzed C-N coupling, for example, involves the coordination of the nucleophile (an amine) and the aryl halide to a Cu(I) center, followed by oxidative addition, and subsequent reductive elimination to form the product and regenerate the catalyst. Recent advances have led to the development of milder reaction conditions, often employing ligands such as diamines or phenanthrolines to facilitate the catalytic cycle. beilstein-journals.orgnih.gov

While direct examples using this compound are not prominent in the literature, the established protocols for copper-catalyzed cross-coupling of bromoheterocycles with various nucleophiles are broadly applicable. beilstein-journals.orgbeilstein-journals.org For example, copper(I)-catalyzed direct arylation of azoles with aryl bromides has been achieved using potassium phosphate (B84403) as a base and phenanthroline as a ligand, a methodology that could be adapted for the arylation of other molecules using this compound as the electrophile. beilstein-journals.org

Nickel-Catalyzed Cross-Couplings

Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. wikipedia.org They can be used to couple organic halides with a wide range of organometallic reagents, including Grignard reagents (Kumada coupling), organozinc reagents (Negishi coupling), and organoboron reagents (Suzuki coupling). wikipedia.orgnih.gov Nickel catalysts are particularly effective in activating less reactive electrophiles like aryl chlorides and can facilitate challenging couplings. nih.gov

The coupling of this compound can be achieved using various nickel catalyst systems, such as Ni(PPh₃)₄ or Ni(acac)₂. wikipedia.org Polymer-bound bromophenols have been shown to readily undergo Ni(0)-catalyzed cross-coupling with Grignard reagents, demonstrating the feasibility of this approach for halo-aromatic systems, which is analogous to this compound. nih.gov These reactions are valuable for introducing alkyl or aryl groups at the C2 position of the oxazole ring.

Nucleophilic Substitution Reactions

The C2 position of the oxazole ring is the most susceptible to nucleophilic attack due to its electron-deficient nature. wikipedia.orgpharmaguideline.com The presence of a good leaving group, such as bromine, at this position facilitates nucleophilic substitution reactions. pharmaguideline.comtandfonline.com

Mechanism and Scope of SN1 and SN2 Pathways at the Bromine Center

The classical Sₙ1 (Substitution Nucleophilic Unimolecular) and Sₙ2 (Substitution Nucleophilic Bimolecular) mechanisms are characteristic of nucleophilic substitution at sp³-hybridized carbon atoms, such as those in alkyl halides. masterorganicchemistry.combits-pilani.ac.in

Sₙ2 reactions proceed via a single, concerted step involving a backside attack by the nucleophile, leading to an inversion of stereochemistry. bits-pilani.ac.inyoutube.com This mechanism is favored for unhindered (e.g., primary) alkyl halides. chemistrysteps.com

Sₙ1 reactions involve a two-step process where the leaving group first departs to form a carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.comyoutube.com This pathway is favored for substrates that can form stable carbocations (e.g., tertiary alkyl halides). libretexts.org

The bromine atom in this compound is attached to an sp²-hybridized carbon atom of an aromatic ring. Consequently, neither the Sₙ1 nor the Sₙ2 mechanism is operative for direct substitution at this center. A backside attack required for an Sₙ2 reaction is sterically impossible due to the planar ring structure. The formation of a highly unstable aryl cation intermediate makes the Sₙ1 pathway extremely unfavorable.

Instead, nucleophilic substitution on this compound proceeds via a Nucleophilic Aromatic Substitution (SₙAr) mechanism. This pathway typically involves two steps:

Addition: The nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the oxazole ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental organometallic reaction used to convert organic halides into organometallic reagents. wikipedia.org This transformation is particularly efficient for aryl bromides and iodides when treated with strong bases like organolithium reagents or certain Grignard reagents. wikipedia.orgnih.gov

For this compound, this reaction provides a key pathway to generate a nucleophilic carbon center at the C2 position, which can then be used in subsequent reactions with various electrophiles.

Lithium-Halogen Exchange: Treatment of this compound with an alkyllithium reagent, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) results in a rapid exchange of the bromine atom for lithium. researchgate.netwikipedia.org

C₅H₆BrNO (this compound) + n-BuLi → C₅H₆LiNO (2-Lithio-5-ethyloxazole) + n-BuBr

The resulting 2-lithio-5-ethyloxazole is a powerful nucleophile. However, 2-lithio-oxazoles can be unstable and may exist in equilibrium with a ring-opened isonitrile form. wikipedia.orgbeilstein-journals.org To avoid this decomposition, these intermediates are often generated in-situ and immediately trapped with an electrophile or transmetalated to a more stable organometallic species (e.g., with ZnCl₂ for Negishi coupling or with borates for Suzuki coupling). beilstein-journals.org

Magnesium-Halogen Exchange: An alternative to organolithium reagents is the use of Grignard reagents like isopropylmagnesium chloride (i-PrMgCl) for the halogen-metal exchange. This method can offer better functional group tolerance. wikipedia.org A combination of i-PrMgCl and n-BuLi can also be employed to facilitate the exchange under non-cryogenic conditions, even in the presence of acidic protons on the substrate molecule. nih.gov The resulting organomagnesium species can be used in a variety of cross-coupling reactions.

Formation of Organolithium Intermediates for Electrophilic Quenching

The generation of organolithium intermediates from this compound is a key transformation that opens avenues for diverse functionalization of the oxazole ring. This process typically involves a halogen-lithium exchange reaction, where the bromine atom at the 2-position is swapped with a lithium atom. This is often achieved by treating this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). core.ac.uk The resulting 2-lithiated oxazole is a potent nucleophile.

This highly reactive intermediate can then be "quenched" with a variety of electrophiles to introduce new substituents at the C-2 position of the oxazole ring. sci-hub.se This method provides a regioselective approach to synthesizing 2-substituted-5-ethyloxazoles. For instance, direct lithiation of an oxazole at the C-2 position, followed by trapping with an electrophilic bromine source like 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE), results in regioselective C-2 bromination. sci-hub.se

The stability and reactivity of the organolithium intermediate are crucial for the success of these reactions. The oxazole ring itself influences the stability of the C-2 carbanion. In some cases, the oxazolyl anion can exist in equilibrium with an acyclic isonitrile-enolate form. chemrxiv.org The choice of solvent and temperature is critical to control the reaction and minimize side products. chemrxiv.org

Table 1: Electrophilic Quenching of 2-Lithiated-5-ethyloxazole

| Electrophile | Reagent Example | Product Type |

| Brominating Agent | 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE) | This compound |

| Aldehydes/Ketones | Benzaldehyde | 2-(hydroxy(phenyl)methyl)-5-ethyloxazole |

| Alkyl Halides | Methyl Iodide | 2-Methyl-5-ethyloxazole |

| Carbon Dioxide | CO2 | 5-Ethyloxazole-2-carboxylic acid |

Generation of Organozinc Reagents

Organozinc reagents derived from this compound offer a milder and more functional group tolerant alternative to their organolithium counterparts. d-nb.info The generation of these reagents typically involves a transmetalation step from the corresponding organolithium intermediate. After forming the 2-lithiated-5-ethyloxazole, the addition of a zinc salt, such as zinc chloride (ZnCl₂), results in the formation of the 2-oxazolylzinc reagent. researchgate.net

This transmetalation from lithium to zinc is advantageous as it creates a more covalent carbon-zinc bond, which helps to stabilize the charge at the C-2 position of the oxazole ring and favors the cyclic form of the oxazolyl anion over its acyclic isonitrile-enolate isomer. chemrxiv.org This increased stability allows for a wider range of subsequent reactions, particularly in cross-coupling chemistry. researchgate.net

Organozinc reagents are particularly useful in Negishi cross-coupling reactions, where they can be coupled with various organic halides in the presence of a palladium or nickel catalyst. nih.gov The direct insertion of zinc metal into the carbon-bromine bond of this compound is another potential, albeit less common, method for generating the organozinc reagent. beilstein-journals.org The presence of activating agents like lithium chloride can be crucial for the efficiency of such direct zincations. nih.govbeilstein-journals.org

Table 2: Generation and Application of 2-(5-Ethyloxazolyl)zinc Reagents

| Precursor | Reagents for Zincation | Organozinc Species | Subsequent Reaction Example |

| This compound | 1. n-BuLi, THF, -78 °C; 2. ZnCl₂ | 2-(5-Ethyloxazolyl)zinc chloride | Negishi coupling with Aryl Iodide |

| This compound | Zn dust, LiCl, THF | 2-(5-Ethyloxazolyl)zinc bromide | Reaction with an acid chloride |

Other Transformations and Functional Group Interconversions

Conversion to Ethynyl (B1212043) Oxazoles

The transformation of this compound into 2-ethynyl-5-ethyloxazole is a valuable synthetic step, as the ethynyl group serves as a versatile handle for further chemical modifications, such as in "click chemistry". chemrxiv.org A common and effective method for this conversion is the Sonogashira cross-coupling reaction. pitt.edu

This palladium-catalyzed reaction involves the coupling of this compound with a terminal alkyne, such as (trimethylsilyl)acetylene (TMSA), in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine). pitt.edu The use of a silyl-protected alkyne like TMSA is often preferred for its stability and ease of handling. chemrxiv.org

Following the coupling reaction, the silyl (B83357) protecting group can be readily removed under mild conditions to yield the desired terminal alkyne, 2-ethynyl-5-ethyloxazole. chemrxiv.org Common desilylation reagents include potassium carbonate in methanol (B129727) or cesium fluoride. chemrxiv.org The choice of desilylation conditions is important to avoid potential side reactions or degradation of the product. chemrxiv.org

Table 3: Synthesis of 2-Ethynyl-5-ethyloxazole

| Step | Reaction Type | Key Reagents | Intermediate/Product |

| 1 | Sonogashira Coupling | This compound, (Trimethylsilyl)acetylene, Pd(PPh₃)₄, CuI, Et₃N | 2-((Trimethylsilyl)ethynyl)-5-ethyloxazole |

| 2 | Desilylation | Potassium Carbonate, Methanol | 2-Ethynyl-5-ethyloxazole |

Selective Derivatization of the Ethyl Substituent

While many transformations focus on the reactive C-2 position of the oxazole ring, the ethyl substituent at the C-5 position can also be selectively functionalized. The benzylic-like position of the methylene (B1212753) group in the ethyl substituent offers a site for radical-mediated reactions.

For example, bromination of the ethyl group can be achieved using radical initiators and a bromine source like N-bromosuccinimide (NBS). This would lead to the formation of 2-bromo-5-(1-bromoethyl)oxazole. This newly introduced bromine atom can then serve as a leaving group for subsequent nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups at this position.

Furthermore, oxidation of the ethyl group can lead to other functional groups. For instance, controlled oxidation could potentially yield 1-(2-bromooxazol-5-yl)ethan-1-one. More vigorous oxidation conditions could lead to the formation of the corresponding carboxylic acid, 2-bromooxazole-5-carboxylic acid. These transformations expand the synthetic utility of this compound by enabling modifications at a different position on the molecule.

Table 4: Potential Derivatizations of the Ethyl Group

| Reaction Type | Reagents | Potential Product |

| Radical Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | 2-Bromo-5-(1-bromoethyl)oxazole |

| Oxidation | Mild Oxidizing Agent (e.g., MnO₂) | 1-(2-Bromooxazol-5-yl)ethan-1-one |

| Strong Oxidation | Strong Oxidizing Agent (e.g., KMnO₄) | 2-Bromooxazole-5-carboxylic acid |

Mechanistic Investigations and Theoretical Studies of 2 Bromo 5 Ethyloxazole Reactivity

Elucidation of Reaction Mechanisms

The chemical behavior of 2-bromo-5-ethyloxazole is largely dictated by the electronic properties of the oxazole (B20620) ring and the presence of the bromine atom at the C2 position. Mechanistic studies have primarily focused on regioselectivity in substitution reactions, the nature of reaction intermediates, and the catalytic cycles of cross-coupling reactions.

The functionalization of the oxazole ring often proceeds through metalation, typically using strong bases like organolithium reagents, followed by quenching with an electrophile. The regioselectivity of this process is a critical aspect. For oxazoles, direct deprotonation is a common strategy to introduce substituents. Studies on various substituted oxazoles have shown that lithiation followed by reaction with an electrophilic bromine source is a regiocontrolled process that can lead to the formation of 2-bromooxazoles. researchgate.net

In the case of 5-substituted oxazoles, such as those structurally related to this compound, metalation with reagents like n-butyllithium (n-BuLi) followed by bromination with an electrophilic bromine source like 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE) has been shown to be highly regioselective, yielding the corresponding 2-bromo-substituted products in good yields. researchgate.netsci-hub.se The C2 position of the oxazole ring is generally the most acidic and therefore the preferred site for deprotonation. beilstein-journals.org This inherent acidity is attributed to the inductive effect of the adjacent oxygen and nitrogen atoms.

The table below summarizes the general regioselectivity observed in the metalation of oxazole derivatives, which is applicable to understanding the behavior of this compound in substitution reactions where the bromine is first replaced by a metal.

| Oxazole Derivative | Metalating Agent | Position of Metalation | Subsequent Reaction | Product | Reference |

| Oxazole | n-BuLi | C2 | Bromination | 2-Bromooxazole (B165757) | researchgate.net |

| 5-Substituted Oxazole | n-BuLi | C2 | Bromination | 2-Bromo-5-substituted oxazole | sci-hub.se |

| 2-Silyl-oxazole | n-BuLi | C5 | Bromination | 5-Bromo-2-silyl-oxazole | sci-hub.se |

This regioselectivity is crucial for synthetic strategies that utilize this compound as a building block. For instance, metal-halogen exchange at the C2 position can generate a nucleophilic C2-metalated oxazole, which can then react with various electrophiles, leading to further functionalization at this position.

The stability of intermediates, particularly carbanions formed during metalation, plays a pivotal role in the reactivity of oxazoles. The C2-lithiated oxazole intermediate is stabilized by the adjacent heteroatoms. However, this intermediate can exist in equilibrium with a ring-opened isonitrile enolate form. beilstein-journals.orgchemrxiv.org The stability of this open-chain tautomer can influence the outcome of subsequent reactions. The more covalent nature of a carbon-zinc bond compared to a carbon-lithium bond can help to stabilize the charge at the C2 position of the cyclic form. chemrxiv.org

While specific transition state analysis for reactions involving this compound is not extensively documented in the provided literature, DFT calculations on related systems, such as the isomerization of 5-(2H-azirin-2-yl)oxazoles, reveal the involvement of high-energy nitrenoid-like transition states. semanticscholar.orgnih.gov In this particular reaction, the transformation proceeds through a 3aH-pyrrolo[2,3-d]oxazole intermediate, which then undergoes a 1,5-H-shift. semanticscholar.orgnih.gov This highlights the complexity of potential energy surfaces in reactions of substituted oxazoles.

The stability of the oxazole ring itself is a factor, as some transition metal-mediated cross-coupling reactions can suffer from limited substrate scope due to the modest stability of the activated oxazole ring. researchgate.netresearchgate.net

This compound is an excellent substrate for various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and direct C-H arylation reactions. researchgate.netbeilstein-journals.org Understanding the catalytic cycles of these reactions is key to their successful application.

In palladium-catalyzed cross-coupling reactions, the generally accepted mechanism involves a series of steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) intermediate.

Transmetalation (for Suzuki, Stille, etc.) or C-H Activation (for direct arylation): In a Suzuki coupling, the organoboron reagent transfers the organic group to the palladium center. In direct C-H arylation, the palladium complex coordinates to the coupling partner and facilitates the activation of a C-H bond. beilstein-journals.orgd-nb.info

Reductive Elimination: The two organic partners on the palladium center couple, and the desired product is eliminated, regenerating the Pd(0) catalyst.

A proposed catalytic cycle for the direct arylation of a bromo-heteroarene with another heteroarene is depicted below:

| Step | Description | Intermediate |

| 1 | Oxidative addition of the bromo-heteroarene to Pd(0) | Pd(II)-heteroaryl complex |

| 2 | Concerted metalation-deprotonation with the coupling partner | Pd(II)-di-heteroaryl complex |

| 3 | Reductive elimination of the bi-heteroaryl product | Pd(0) catalyst regenerated |

This cycle is a simplified representation, and the actual mechanism can be more complex, involving different ligands and additives that influence the rate and selectivity of the reaction. For instance, in some nickel-catalyzed Suzuki-Miyaura cross-couplings, a radical chain mechanism involving Ni(I)/Ni(II)/Ni(III) species has been proposed. nih.gov

Computational Chemistry and Molecular Modeling

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for investigating the electronic structure and reactivity of molecules like this compound.

While specific DFT calculations for this compound were not found in the provided search results, DFT has been widely applied to study the electronic properties of related oxazole derivatives. beilstein-journals.orgnih.gov These calculations can provide insights into:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for predicting reactivity.

Charge Distribution: The calculated atomic charges can identify the most electron-rich and electron-deficient sites in the molecule, which correspond to the likely centers of nucleophilic and electrophilic attack.

Bond Orders and Bond Lengths: These parameters provide information about the strength and nature of the chemical bonds within the molecule.

For this compound, DFT calculations would likely show a significant polarization of the C-Br bond, making the carbon atom electrophilic. The calculations would also confirm the higher acidity of the C2 proton in the corresponding debrominated ethyl-oxazole.

DFT calculations are instrumental in predicting the feasibility of a reaction and understanding its mechanism by calculating the energies of reactants, products, intermediates, and transition states. This allows for the determination of reaction barriers (activation energies).

For example, DFT calculations have been used to support a cross-coupling-type mechanism in the Pd(0)-catalyzed direct C2-selective arylation of oxazoles. beilstein-journals.org In another study on the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles, DFT calculations at the B3LYP-D3/6-311+G(d,p) level of theory were used to map the energy profile of the reaction, identifying a high-energy nitrenoid-like transition state and a subsequent 1,5-H-shift with a lower activation barrier. nih.gov Such studies demonstrate the power of computational chemistry in rationalizing experimental observations and predicting the reactivity of complex heterocyclic systems.

Conformational Analysis of this compound and its Derivatives

The spatial arrangement of atoms and functional groups in a molecule, known as its conformation, is pivotal in determining its physical, chemical, and biological properties. For heterocyclic compounds like this compound, understanding the conformational preferences, particularly the rotation around single bonds, provides insight into its reactivity and interactions. Theoretical and computational studies, supported by experimental data, are the primary tools for investigating these conformational landscapes.

Theoretical studies on substituted aromatic compounds have shown that the barriers to rotation for alkyl groups are influenced by both steric hindrance and electronic effects, such as hyperconjugation. nih.govpsu.edu For the ethyl group in this compound, the primary rotational barrier is associated with the torsion angle defined by the C4-C5-C(ethyl)-C(methyl) atoms.

Computational models, such as those employing density functional theory (DFT), can be used to calculate the energy of the molecule as a function of this dihedral angle. This analysis typically reveals the most stable (lowest energy) conformers and the energy barriers that must be overcome for the ethyl group to rotate. Generally, for an ethyl substituent on an aromatic ring, staggered conformations are energetically favored over eclipsed conformations to minimize steric strain.

While specific computational studies on the rotational barrier of the ethyl group in this compound are not extensively documented in publicly available literature, data from related molecules can provide valuable insights. For instance, studies on other 5-alkyl-substituted oxazoles and aromatic systems indicate that rotational barriers for ethyl groups are typically low, often in the range of a few kcal/mol. psu.edu This suggests that at room temperature, the ethyl group in this compound is likely to be in a state of rapid rotation rather than being locked into a single conformation.

Experimental data, such as Nuclear Magnetic Resonance (NMR) spectroscopy, provides information about the average conformation in solution. The chemical shifts and coupling constants of the ethyl group's protons can be indicative of its electronic environment and preferred spatial orientation.

Below is a table summarizing the reported ¹H and ¹³C NMR chemical shifts for this compound and related 5-alkyl-substituted oxazoles, which reflect the electronic environment around the flexible alkyl chain. sci-hub.se

| Compound Name | Structure | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| This compound | 6.71 (s, 1H), 2.67 (q, J = 7.6 Hz, 2H), 1.24 (t, J = 7.6 Hz, 3H) | 158.6, 131.3, 124.3, 19.2, 11.5 | |

| 2-Bromo-5-methyloxazole | 6.64 (s, 1H), 2.33 (s, 3H) | 154.6, 131.2, 125.8, 10.7 | |

| 2-Bromo-5-isopropyloxazole | 6.70 (s, 1H), 2.97 (hept, J = 6.9 Hz, 1H), 1.26 (d, J = 6.9 Hz, 6H) | 162.6, 131.4, 123.2, 26.2, 20.4 | |

| 2-Bromo-5-(tert-butyl)oxazole | 6.67 (s, 1H), 1.28 (s, 9H) | 165.3, 131.5, 122.3, 31.7, 28.4 |

The consistent chemical shift of the oxazole proton (H4) across these derivatives suggests that the size of the alkyl group at the C5 position has a minor electronic influence on the ring itself. sci-hub.se The changes in the chemical shifts of the alkyl protons and carbons are primarily due to the different substitution patterns.

Further conformational analysis can involve studying derivatives of this compound where additional substituents might restrict the rotation of the ethyl group or introduce new conformational possibilities. For example, the introduction of a bulky group at the C4 position would likely increase the rotational barrier of the C5-ethyl group due to increased steric hindrance. Studies on similarly substituted diarylamines and biphenyls have shown that bulky ortho-substituents can lead to significant rotational barriers and even atropisomerism, where conformers can be isolated as stable, distinct molecules. uu.nlcsic.es While less common for a simple ethyl group, such principles become important in more complex derivatives.

Advanced Spectroscopic Characterization Techniques for 2 Bromo 5 Ethyloxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 2-bromo-5-ethyloxazole and its analogs. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely employed to gain a comprehensive understanding of their complex structures.

The structural complexity of many natural products and their synthetic derivatives necessitates the use of advanced 1D and 2D NMR techniques. ipb.pt For this compound, 1D NMR spectra provide fundamental information. The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) shows a characteristic singlet for the C4-proton at δ 6.71 ppm. The ethyl group at the C5 position exhibits a quartet at δ 2.67 ppm and a triplet at δ 1.24 ppm, corresponding to the methylene (B1212753) and methyl protons, respectively. sci-hub.se The ¹³C NMR spectrum further corroborates the structure with signals at δ 158.6 (C5), 131.3 (C2), 124.3 (C4), 19.2 (-CH₂-), and 11.5 (-CH₃). sci-hub.se

For more complex derivatives, 2D NMR experiments are invaluable. Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton couplings within the molecule. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for assigning proton and carbon resonances and establishing connectivity across several bonds. For instance, in novel purine (B94841) derivatives containing an oxazole (B20620) moiety, HMBC spectra were used to confirm the position of an aryl substituent by observing correlations between the aryl protons and specific protons on the purine core. ipb.pt Similarly, Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations between protons, aiding in the determination of stereochemistry and conformation. ipb.pt

| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 126 MHz) δ (ppm) |

| This compound | 6.71 (s, 1H), 2.67 (q, J = 7.6 Hz, 2H), 1.24 (t, J = 7.6 Hz, 3H) sci-hub.se | 158.6, 131.3, 124.3, 19.2, 11.5 sci-hub.se |

| 2-Bromo-5-methyloxazole | 6.70 (d, J = 1.4 Hz, 1H), 2.31 (d, J = 1.4 Hz, 3H) sci-hub.se | 153.2, 131.3, 126.5, 11.1 sci-hub.se |

| 2-Bromo-5-isopropyloxazole | 6.70 (s, 1H), 2.97 (hept, J = 6.9 Hz, 1H), 1.26 (d, J = 6.9 Hz, 6H) sci-hub.se | 162.6, 131.4, 123.2, 26.2, 20.4 sci-hub.se |

| 2-Bromo-5-(tert-butyl)oxazole | 6.67 (s, 1H), 1.28 (s, 9H) sci-hub.se | 165.3, 131.5, 122.3, 31.7, 28.4 sci-hub.se |

NMR spectroscopy is a powerful tool for monitoring reaction progress and elucidating reaction mechanisms. rsc.org By taking spectra at various time points during a reaction, the appearance of intermediates and products, and the disappearance of starting materials can be tracked. rsc.org For example, in the synthesis of triaryloxazoles, ¹H NMR spectroscopy was used to monitor the reaction over time, which revealed that a key intermediate of a previously proposed pathway was not being formed, thus ruling out that mechanism. rsc.org

In the context of this compound, NMR can be used to study its reactivity. For instance, during lithiation reactions, which are common for functionalizing bromo-heterocycles, ¹H NMR spectroscopy can be used to observe the formation of the lithiated intermediate. beilstein-journals.org Furthermore, in reactions where multiple isomers could be formed, NMR is essential for identifying the product distribution and understanding the factors that control regioselectivity. The study of reaction mechanisms can also involve the use of isotopic labeling, where the fate of a labeled atom is tracked by NMR, providing definitive evidence for proposed pathways. rsc.org

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. For this compound, Gas Chromatography-Mass Spectrometry (GC/MS) with Electron Ionization (EI) shows the characteristic molecular ion peaks [M]⁺ at m/z 175 and 177, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). sci-hub.se This isotopic pattern is a clear indicator of the presence of a single bromine atom in the molecule.

MS is also instrumental in reaction monitoring, allowing for the rapid identification of products and byproducts in a reaction mixture. In the synthesis of various 2-bromooxazole (B165757) derivatives, GC/MS was used to confirm the identity of the products. sci-hub.se High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound, further confirming its structure. mdpi.com

| Compound | GC/MS (EI) m/z [M]⁺ |

| This compound | 175/177 sci-hub.se |

| 2-Bromo-5-methyloxazole | 161/163 sci-hub.se |

| 2-Bromo-5-isopropyloxazole | 189/191 sci-hub.se |

| 2-Bromo-5-(tert-butyl)oxazole | 203/205 sci-hub.se |

| 2-Bromooxazole hydrochloride | 147/149 sci-hub.se |

X-ray Crystallography for Definitive Molecular Structure Determination of Key Intermediates and Products

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. The vibrational frequencies of different bonds are characteristic and can be used to confirm the presence of specific structural motifs. For oxazole derivatives, IR spectroscopy can identify the C=N and C-O stretching vibrations within the ring. While specific IR data for this compound was not found in the provided search results, the technique is routinely used in the characterization of such compounds. mdpi.com

Vibrational spectroscopy can also be used for reaction monitoring. For example, the disappearance of a carbonyl stretch from a starting material and the appearance of new bands corresponding to the oxazole ring would indicate the progress of a cyclization reaction to form the oxazole. These techniques are complementary to NMR and MS and provide a more complete picture of the molecular structure and reaction dynamics.

Synthetic Utility of 2 Bromo 5 Ethyloxazole As a Chemical Building Block

Precursor for the Synthesis of Diverse Oxazole-Containing Scaffolds

2-Bromo-5-ethyloxazole is a versatile heterocyclic building block, primarily utilized in palladium-catalyzed cross-coupling reactions to generate a wide array of more complex oxazole-containing molecules. The presence of the bromine atom at the 2-position of the oxazole (B20620) ring provides a reactive handle for the formation of new carbon-carbon and carbon-nitrogen bonds, making it a valuable precursor in medicinal chemistry and materials science.

A variety of palladium-catalyzed cross-coupling reactions can be employed to functionalize the 2-position of the oxazole ring, starting from this compound. These reactions are fundamental in modern organic synthesis and allow for the introduction of diverse substituents.

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This method is widely used to form carbon-carbon bonds and introduce aryl, heteroaryl, or vinyl groups at the 2-position of the oxazole. organic-chemistry.orgnih.govrsc.orgresearchgate.netillinois.edu The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below:

Scheme 1: Suzuki-Miyaura coupling of this compound.

| Catalyst | Ligand | Base | Solvent | R-Group Examples |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Water | Phenyl, Pyridyl, Thienyl |

| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | Naphthyl, Furyl, Vinyl |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | Substituted Aryls |

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. researchgate.netorganic-chemistry.orgwikipedia.orglibretexts.orgnih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. This method is particularly useful for the synthesis of arylalkynes and conjugated enynes.

Scheme 2: Sonogashira coupling of this compound.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of this compound with an alkene to form a substituted alkene. nih.govarkat-usa.orgmdpi.combeilstein-journals.org This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of stilbenes and cinnamates.

Scheme 3: Heck coupling of this compound.

Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.orgnih.govlibretexts.orgresearchgate.net It allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to 2-aminooxazole derivatives.

Scheme 4: Buchwald-Hartwig amination of this compound.

| Amine | Catalyst | Ligand | Base | Solvent |

| Aniline | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene |

| Piperidine | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane |

| Morpholine | PdCl₂(dppf) | dppf | Cs₂CO₃ | THF |

Stille Coupling: The Stille coupling reaction involves the palladium-catalyzed cross-coupling of this compound with an organotin compound. nih.govlibretexts.orgrsc.org This reaction is highly versatile for the formation of carbon-carbon bonds and is compatible with a wide range of functional groups.

Scheme 5: Stille coupling of this compound.

Role in Parallel Synthesis and Chemical Library Generation

The reactivity of this compound in various palladium-catalyzed cross-coupling reactions makes it an ideal building block for parallel synthesis and the generation of chemical libraries. spirochem.comnih.govresearchgate.netyoutube.comiipseries.orgnih.govnih.govopenaccessjournals.combohrium.com Parallel synthesis allows for the rapid production of a large number of compounds in a systematic manner, which is crucial for drug discovery and materials science research.

In a typical parallel synthesis workflow, this compound can be reacted with a diverse set of building blocks in a multi-well plate format. For example, a library of 2-aryloxazoles can be generated by reacting this compound with a collection of different boronic acids via the Suzuki-Miyaura coupling. Similarly, libraries of 2-aminooxazoles or 2-alkynyloxazoles can be synthesized using the Buchwald-Hartwig amination or Sonogashira coupling, respectively.

The key advantages of using this compound in parallel synthesis include:

Versatility: Its ability to participate in multiple types of cross-coupling reactions allows for the creation of diverse molecular scaffolds.

Efficiency: The reactions are generally high-yielding and can be performed under standardized conditions, making them amenable to automation.

Diversity: By varying the coupling partner, a wide range of functional groups and structural motifs can be introduced at the 2-position of the oxazole ring.

An example of a parallel synthesis scheme to generate a library of diverse 2-substituted-5-ethyloxazoles is shown below:

Scheme 6: Parallel synthesis of a chemical library from this compound.

| Reaction Type | Reagent Class | Resulting Scaffold |

| Suzuki-Miyaura | Boronic Acids | 2-Aryl/Vinyl-5-ethyloxazoles |

| Sonogashira | Terminal Alkynes | 2-Alkynyl-5-ethyloxazoles |

| Buchwald-Hartwig | Amines | 2-Amino-5-ethyloxazoles |

| Stille | Organostannanes | 2-Aryl/Alkenyl-5-ethyloxazoles |

Integration into Multi-Component Reactions (MCRs)

While the primary utility of this compound has been demonstrated in two-component cross-coupling reactions, its structure suggests potential for integration into multi-component reactions (MCRs). doi.orgmdpi.comnih.govnih.govmdpi.com MCRs are powerful synthetic strategies where three or more reactants combine in a single pot to form a complex product in a highly atom- and step-economical manner.

Given the reactivity of the C-Br bond, this compound could potentially serve as an electrophilic component in certain MCRs. For instance, it could be envisioned to participate in a palladium-catalyzed MCR where an initial oxidative addition of the palladium catalyst to the C-Br bond is followed by sequential reactions with other components in the reaction mixture.

One hypothetical MCR could involve the reaction of this compound, an amine, and carbon monoxide in a palladium-catalyzed carbonylative amination reaction to synthesize 2-oxazole carboxamides. Another possibility could be its use in a domino reaction sequence that incorporates multiple bond-forming events in a single operation.

Although specific examples of this compound in MCRs are not extensively documented in the literature, its established reactivity in cross-coupling reactions provides a strong rationale for its potential as a valuable building block in the development of novel MCRs for the efficient synthesis of complex oxazole-containing molecules.

Future Research Directions

Development of More Sustainable and Green Synthetic Routes

The synthesis of oxazole (B20620) derivatives, including 2-Bromo-5-ethyloxazole, is an area ripe for innovation, with a strong emphasis on developing more environmentally friendly and efficient methods. Traditional synthetic pathways often involve hazardous reagents and generate significant chemical waste. ijpsonline.comijpsonline.com Future research will likely focus on several key green chemistry principles to address these shortcomings.

One promising avenue is the adoption of microwave-assisted synthesis and ultrasound techniques . ijpsonline.comijpsonline.com These methods can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. ijpsonline.comijpsonline.com The use of alternative solvents, such as ionic liquids and deep-eutectic solvents , is another critical area of exploration. ijpsonline.comijpsonline.com These solvents offer advantages in terms of low volatility, high thermal stability, and potential for recyclability, thereby minimizing the environmental impact of the synthetic process. ijpsonline.com

Furthermore, the development of novel catalytic systems is paramount. This includes the exploration of electrochemical synthesis , which offers a green and sustainable alternative by avoiding the use of transition metals and toxic oxidants. rsc.orgrsc.org Recent studies have demonstrated the successful electrochemical synthesis of oxazoles from carboxylic acids and isocyanides, highlighting the potential of this approach. rsc.orgrsc.org Additionally, research into solid-supported catalysts and metal-free reaction conditions will contribute to cleaner and more economical synthetic routes. organic-chemistry.org

Exploration of Unconventional Reactivity and Novel Transformations

Beyond its established role as a synthetic intermediate, future research will undoubtedly uncover new and unconventional reactivity patterns for this compound. The bromine atom at the 2-position and the ethyl group at the 5-position provide distinct handles for a variety of chemical transformations.

A key area of interest lies in the regiocontrolled functionalization of the oxazole ring. While methods for direct C-H activation and cross-coupling reactions at various positions of the oxazole core have been developed, further exploration is needed to expand the scope and efficiency of these transformations, particularly for substrates like this compound. researchgate.netacs.org This includes the development of novel catalytic systems that can selectively activate specific C-H bonds, allowing for the introduction of a wide range of functional groups.

Furthermore, the exploration of photochemical reactions involving this compound could lead to the discovery of novel reaction pathways and the synthesis of unique molecular architectures. Photochemical rearrangements and cycloadditions, for instance, could provide access to complex heterocyclic systems that are difficult to obtain through traditional thermal methods. organic-chemistry.orgacs.orgrsc.org

The investigation of tandem or domino reactions initiated by transformations at the bromo or ethyl substituent is another exciting prospect. Such cascade reactions can rapidly build molecular complexity from a simple starting material, offering a highly efficient approach to the synthesis of diverse and valuable compounds. researchgate.net Understanding the interplay between the electronic properties of the oxazole ring and the reactivity of its substituents will be crucial for designing and implementing these novel transformations.

Application in Automated Synthesis and Flow Chemistry Platforms

The integration of this compound into automated synthesis and flow chemistry platforms represents a significant step towards more efficient and scalable chemical production. cinz.nzsci-hub.se Flow chemistry, in particular, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and the ability to perform reactions that are challenging or hazardous in a batch setting. cinz.nzsci-hub.se

The continuous nature of flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. organic-chemistry.orgcinz.nz This is particularly relevant for reactions involving highly reactive intermediates or exothermic processes. For instance, the oxidation of oxazolines to oxazoles has been successfully demonstrated in a flow-based system using a packed-bed reactor with manganese dioxide. cinz.nz

Future research will focus on developing robust and scalable flow chemistry protocols for the synthesis and functionalization of this compound. This includes the design of integrated multi-step flow systems that can perform a sequence of reactions in a continuous manner, minimizing manual handling and purification steps. sci-hub.se The development of photochemical flow reactors also opens up new possibilities for performing light-mediated transformations on an industrial scale. organic-chemistry.orgacs.orgrsc.org

The use of this compound in automated synthesis platforms, coupled with high-throughput screening, will accelerate the discovery of new bioactive molecules and functional materials. By systematically varying the substituents on the oxazole core, vast libraries of compounds can be rapidly synthesized and evaluated for their desired properties.

Interdisciplinary Research with Materials Science (e.g., Optoelectronic Materials)

The unique electronic properties of the oxazole ring make this compound and its derivatives promising candidates for applications in materials science, particularly in the field of optoelectronics. researchgate.netjksus.orgscilit.com Oxazole-containing compounds have been shown to exhibit interesting photophysical properties, including fluorescence, making them suitable for use in organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. researchgate.netjksus.org

Future research in this area will focus on the design and synthesis of novel oxazole-based materials with tailored optoelectronic properties. By strategically modifying the structure of this compound, for example, through the introduction of different aryl or heteroaryl groups via cross-coupling reactions, it is possible to tune the emission color, quantum yield, and charge transport characteristics of the resulting materials. acs.orgacs.org

Computational modeling and theoretical studies, such as density functional theory (DFT), will play a crucial role in predicting the structure-property relationships of these new materials, guiding the synthetic efforts towards molecules with desired functionalities. researchgate.netjksus.orgscilit.com The investigation of charge transport properties, including electron and hole mobilities, will be essential for developing efficient organic semiconductors for transistors and other electronic devices. jksus.orgscilit.com

Furthermore, the exploration of oligomeric and polymeric structures containing the this compound motif could lead to the development of new classes of functional materials with enhanced thermal stability and processability. acs.org The interplay between the molecular structure, solid-state packing, and optoelectronic performance will be a key area of investigation. acs.org This interdisciplinary research, at the intersection of organic chemistry and materials science, holds the potential to unlock the full potential of this compound in the development of next-generation electronic and photonic devices.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-5-ethyloxazole, and how can reaction conditions be systematically optimized?

- Methodology :

- Begin with nucleophilic substitution or cross-coupling reactions using brominated precursors. For example, halogenation of 5-ethyloxazole derivatives under controlled temperatures (70–100°C) with catalysts like Pd(PPh₃)₄ .

- Optimize solvent systems (e.g., THF or DMF) and monitor reaction progress via TLC or HPLC. Adjust stoichiometry of brominating agents (e.g., NBS or Br₂) to minimize side products .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity. Validate purity using NMR and mass spectrometry .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d6) and compare with databases (e.g., NIST Chemistry WebBook) .

- X-ray crystallography : Grow single crystals via slow evaporation (e.g., in ethanol). Analyze unit cell parameters (space group, bond angles) to confirm molecular geometry .

- Mass spectrometry (EI/ESI) : Confirm molecular weight (MW = 190.03 g/mol) and isotopic patterns for bromine .

| Technique | Key Parameters | Reference |

|---|---|---|

| X-ray diffraction | Space group P2₁/n, β = 101.67° | |

| NMR | δ ~2.5 ppm (ethyl group) |

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodology :

- Consult SDS guidelines: Use PPE (gloves, goggles), store in airtight containers under inert gas (N₂/Ar), and avoid exposure to moisture or light .

- Emergency protocols: For skin contact, rinse with water/soap; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Perform DFT calculations (e.g., Gaussian 16) to model transition states and electron density maps. The bromine atom acts as a leaving group, facilitating Suzuki-Miyaura couplings with boronic acids .

- Compare with analogues (e.g., 5-Bromo-2,1,3-benzoxadiazole) to assess electronic effects of the ethyl substituent on reaction rates .

Q. How can researchers resolve contradictions in spectral data or unexpected byproduct formation during synthesis?

- Methodology :

- Cross-validate data using multiple techniques (e.g., IR for functional groups, HRMS for exact mass). For conflicting NMR signals, use 2D-COSY or NOESY to confirm assignments .

- Analyze byproducts via LC-MS and isolate via preparative HPLC. Re-optimize reaction conditions (e.g., lower temperature) to suppress undesired pathways .

Q. What computational strategies predict the biological interactions of this compound with target proteins?

- Methodology :

- Use molecular docking (AutoDock Vina) to simulate binding to enzyme active sites (e.g., cytochrome P450). Validate with MD simulations (GROMACS) to assess stability .

- Compare with structurally similar bioactive compounds (e.g., benzoxazole derivatives) to infer potential pharmacological activity .

Q. How does the electronic nature of substituents influence the photophysical properties of this compound?

- Methodology :

- Measure UV-Vis absorption/emission spectra in polar/nonpolar solvents. The ethyl group enhances π-conjugation, red-shifting absorption maxima .

- Correlate with computational results (TD-DFT) to predict HOMO-LUMO gaps and charge-transfer transitions .

Data Contradiction Analysis

Q. What systematic approaches address discrepancies between experimental and computational data for this compound?

- Methodology :

- Re-examine computational parameters (e.g., basis sets, solvation models). For example, B3LYP/6-311+G(d,p) often aligns better with experimental geometries than smaller basis sets .

- Replicate experiments under controlled conditions (e.g., inert atmosphere) to rule out oxidation/degradation artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.